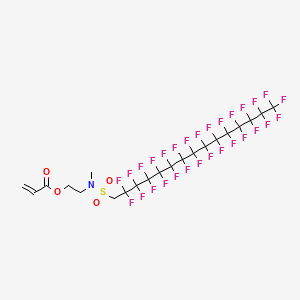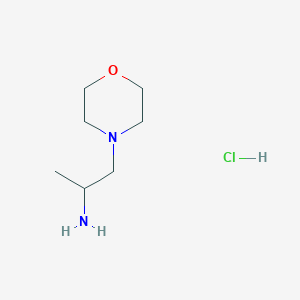
(S)-1-Morpholinopropan-2-amine hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-1-Morpholinopropan-2-amine hydrochloride: Blasticidin S , is a nucleoside antibiotic derived from Streptomyces griseochromogenes. It specifically inhibits protein synthesis by interfering with peptide bond formation in both prokaryotic and eukaryotic organisms. Blasticidin S is commonly used for selecting transfected cells carrying the bsr or BSD resistance genes. Its rapid and potent action leads to cell death even at low antibiotic concentrations .
Métodos De Preparación
Synthetic Routes:: Blasticidin S can be synthesized through various routes. One common method involves coupling the nucleoside base (adenine) with a peptidyl moiety. The hydrochloride salt form is typically used for stability and solubility.
Reaction Conditions:: The specific synthetic conditions may vary, but the overall process involves coupling the nucleoside and peptidyl components. Detailed reaction conditions are available in the literature.
Industrial Production:: Industrial-scale production of Blasticidin S involves fermentation of Streptomyces griseochromogenes cultures, followed by extraction and purification.
Análisis De Reacciones Químicas
Blasticidin S undergoes several types of reactions:
Peptide Bond Formation Inhibition: Its primary mode of action involves disrupting peptide bond formation during translation.
Common Reagents and Conditions: Blasticidin S is stable under physiological pH and temperature conditions.
Major Products: The major product is the active form of Blasticidin S, which inhibits protein synthesis.
Aplicaciones Científicas De Investigación
Chemistry::
Cell Line Selection: Blasticidin S is widely used to select transfected cells expressing the or genes.
Protein Synthesis Studies: Researchers employ Blasticidin S to investigate translation mechanisms.
Gene Expression Studies: Blasticidin S aids in studying gene expression and protein synthesis.
Cell Viability Assays: Its rapid cytotoxic effect makes it valuable for assessing cell viability.
Antibiotic Research: Blasticidin S contributes to understanding bacterial protein synthesis and antibiotic resistance.
Bioproduction: Blasticidin S is used in bioprocesses for protein production.
Mecanismo De Acción
Blasticidin S interferes with the release factor-induced hydrolysis of peptidyl-tRNA, preventing peptide bond formation. It selectively targets ribosomes, disrupting protein synthesis.
Comparación Con Compuestos Similares
Blasticidin S stands out due to its rapid action and low effective concentration. Similar compounds include other nucleoside antibiotics like Propranolol (used as a β-adrenergic receptor antagonist) and Nystatin (an antifungal agent) .
Remember, Blasticidin S plays a crucial role in cell biology research and drug development
Propiedades
Fórmula molecular |
C7H17ClN2O |
|---|---|
Peso molecular |
180.67 g/mol |
Nombre IUPAC |
1-morpholin-4-ylpropan-2-amine;hydrochloride |
InChI |
InChI=1S/C7H16N2O.ClH/c1-7(8)6-9-2-4-10-5-3-9;/h7H,2-6,8H2,1H3;1H |
Clave InChI |
RCNXLEBXTHGOQC-UHFFFAOYSA-N |
SMILES canónico |
CC(CN1CCOCC1)N.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



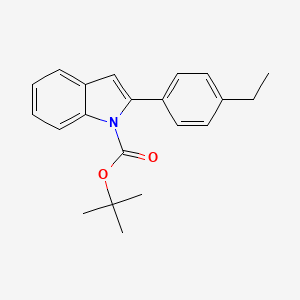
![N-(3'-Formyl[1,1'-biphenyl]-4-yl)acetamide](/img/structure/B12847412.png)

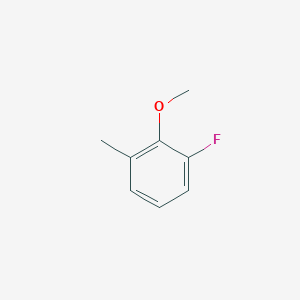
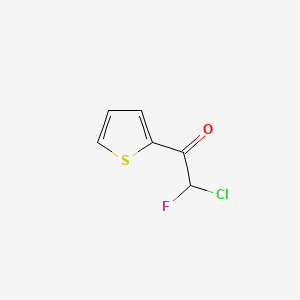



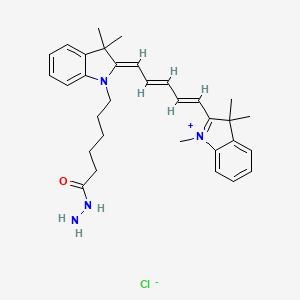
![1-(2'-Methyl[1,1'-biphenyl]-2-yl)ethanone](/img/structure/B12847466.png)
